Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate
Description
Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a thiadiazole ring
Properties
IUPAC Name |
methyl 4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3S/c1-17-5(16)3-2-4(15)12-7-14-13-6(18-7)8(9,10)11/h2-3H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZORTXBYPNNBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carbon disulfide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, often using reagents like trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Coupling with Butanoate Moiety: The final step involves coupling the thiadiazole derivative with a butanoate ester. This can be achieved through nucleophilic substitution reactions, where the amino group of the thiadiazole reacts with an appropriate butanoate ester under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | MRSA | 28 |
| Compound B | E. coli | 30 |
| Compound C | S. aureus | 25 |
Anticancer Potential
Research indicates that certain thiadiazole derivatives exhibit anticancer activity by influencing cell proliferation and apoptosis pathways. Studies have reported that these compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines . The mechanisms often involve modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Synthesis Methodologies
The synthesis of methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate typically involves multi-step synthetic routes that include:
- Step 1: Formation of the thiadiazole ring through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carbon disulfide.
- Step 2: Substitution reactions to introduce the trifluoromethyl group at the desired position on the thiadiazole ring.
- Step 3: Esterification to obtain the final methyl ester derivative.
These steps often utilize various reagents and conditions to optimize yield and purity .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. For example, compounds with a similar structure have been evaluated using models like the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Results indicate that these compounds can provide significant protection against induced seizures, suggesting potential use in epilepsy treatment .
Anti-inflammatory Effects
Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized thiadiazole derivatives demonstrated their effectiveness against a panel of bacterial strains. The research utilized both in vitro assays and molecular docking studies to elucidate binding affinities to bacterial targets .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of thiadiazole derivatives found that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines. The study employed flow cytometry to assess apoptosis rates and confirmed the involvement of mitochondrial pathways in mediating cell death .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: This compound shares a similar butanoate backbone but differs in the aromatic ring structure.
Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,2,4-thiadiazol-3-yl]amino}butanoate: This isomer has a different substitution pattern on the thiadiazole ring.
Uniqueness
Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group and the thiadiazole ring in this particular configuration provides distinct properties that are not observed in its analogs.
Biological Activity
Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where , , , , , and represent the number of respective atoms in the molecular formula.
Anticancer Activity
Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Properties
A review highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives against human colon cancer cell line HCT116 and human breast cancer cell line MCF-7. The most active compound had a GI50 value of approximately 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells . These findings suggest that similar derivatives may also exhibit potent anticancer activity.
| Cell Line | GI50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Varies |
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and other resistant strains. The compound exhibited excellent metabolic stability and bioavailability with a half-life (T1/2) of 1.63 hours .
The mechanism by which thiadiazole derivatives exert their biological effects often involves interactions at the molecular level. Studies indicate that these compounds can inhibit specific protein kinases and interfere with cellular signaling pathways critical for tumor growth and proliferation.
Molecular Interactions
For instance, molecular docking studies reveal that the trifluoromethyl group plays a significant role in binding interactions with target proteins, enhancing the compound's efficacy against cancer cells .
Pharmacological Properties
In addition to anticancer and antimicrobial activities, this compound may exhibit other pharmacological properties such as anti-inflammatory and antidiabetic effects. Thiadiazole derivatives have been documented to show significant anti-inflammatory activity in various models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
